molecular formula C20H19FN2O5S2 B2888911 N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide CAS No. 896333-01-0

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2888911
CAS RN: 896333-01-0
M. Wt: 450.5
InChI Key: OOOGCWQFXYMDQK-UHFFFAOYSA-N
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Description

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H19FN2O5S2 and its molecular weight is 450.5. The purity is usually 95%.
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Scientific Research Applications

Chemosensor Development

A phenoxazine-based fluorescent chemosensor incorporating sulfonyl and furan components demonstrated discriminative detection of Cd2+ and CN− ions. This sensor, due to its turn-on and turn-off fluorescence responses, has applications in environmental monitoring and biological imaging, including live cell and zebrafish larvae bio-imaging. This suggests potential for the compound to be utilized in developing advanced chemosensors for environmental and biomedical applications (Ravichandiran et al., 2020).

Radical Initiator and Oxidant in Organic Synthesis

Sulfoxides, functional molecules derived from reactions involving sulfonyl groups, can be synthesized through reactions facilitated by N-fluorobenzenesulfonimide (NFSI), which acts as both a radical initiator and an efficient oxidant. This indicates that related compounds with sulfonyl groups could play significant roles in facilitating various organic synthesis reactions, particularly those involving radical initiation and sulfoxidation (Zhang et al., 2016).

Fluorination of Aliphatic Aldehydes

The enantioselective α-fluorination of aliphatic aldehydes catalyzed by N-heterocyclic carbene highlights the use of N-fluorobis(phenyl)sulfonimide as an effective source of fluorine. This process, overcoming challenges like competitive difluorination, points to the potential for using fluorinated sulfonyl compounds in synthesizing fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals (Li et al., 2014).

Material Science and Photovoltaic Applications

Polymerization of thiophene and fluorophenyl compounds in ionic liquids has been explored for producing electroactive polymers. Such polymers, characterized by their electroactivity and stability, hold promise for applications in electronic devices, sensors, and photovoltaic cells, suggesting a possible research avenue for the compound in the field of material science and energy (Naudin et al., 2002).

properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S2/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGCWQFXYMDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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